N-ethyl-1-(4-methoxyphenyl)propan-2-amine

Description

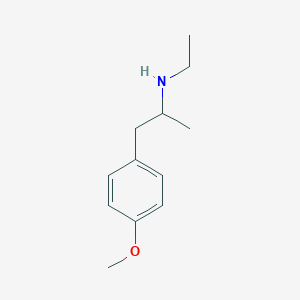

Chemical Structure and Synthesis N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (molecular formula: C₁₂H₁₉NO, molecular weight: 193.29 g/mol) is a secondary amine featuring a 4-methoxyphenyl group and an ethyl substituent on the nitrogen atom. It is synthesized via reductive amination of 4-methoxyphenyl acetone with ethylamine using sodium borohydride (NaBH₄) in methanol, followed by extraction with toluene and purification . Key characterization data include:

- ¹H NMR (DMSO-d₆): δ 7.08 (s, 2H, aromatic), 6.84 (s, 2H, aromatic), 2.99 (s, 3H, N–CH₂–), 2.76–2.36 (m, 5H, CH₂ and CH), 0.99–0.90 (m, 6H, CH₃) .

- Mass (M+H): 194.2 .

Pharmacological Relevance

The compound is structurally related to amphetamine derivatives and shares similarities with adrenergic agonists, as indicated by its classification under "Adrenergic Agonist" in pharmacological databases .

Properties

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBWBBAUWVUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931981 | |

| Record name | 2-Ethylamino-1-(4′-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-46-5 | |

| Record name | 2-Ethylamino-1-(4′-methoxyphenyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14367-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxy-N-ethylamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylamino-1-(4′-methoxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-p-methoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXY-N-ETHYLAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3JZQ6AZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Procedure

The most well-documented method involves reductive amination of 4-methoxyphenyl acetone with ethylamine. In a representative procedure, 4-methoxyphenyl acetone (10.0 g, 0.16 mol) is dissolved in methanol (60 mL) and treated with aqueous ethylamine (25 mL) at -3°C. Sodium borohydride (3.0 g) is added portion-wise, followed by stirring for 1 hour. Workup with water and toluene yields N-ethyl-1-(4-methoxyphenyl)propan-2-amine (8.0 g, 80% yield) after distillation.

Optimization and Analytical Validation

Critical parameters include:

-

Temperature control : Maintaining -3°C during borohydride addition minimizes side reactions.

-

Solvent system : Methanol facilitates both solubility of reactants and borohydride activity.

-

Purity : NMR (δ 7.08 ppm for aromatic protons, δ 2.76–2.36 ppm for ethylamine methylene groups) and mass spectrometry (M+H⁺ = 194.2) confirm structural integrity.

Catalytic Hydrogenation Strategies

Adaptation of Patent Methodology

A patent detailing enantioselective syntheses provides a framework for catalytic hydrogenation. While originally designed for chiral amines, the protocol can be adapted by substituting 4-methoxyacetophenone with ethylamine. Key steps include:

Yield and Scalability Considerations

-

Catalyst loading : 5–10 wt% Pd/C ensures complete reduction within 12 hours.

-

Workup : Acid-base extraction with methylene chloride achieves >90% recovery of the free base.

-

Limitations : Requires stringent control of hydrogen pressure and catalyst recycling for cost-effectiveness.

Alternative Routes and Emerging Approaches

Enzymatic Resolution (Hypothetical Extension)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-1-(4-methoxyphenyl)propan-2-amine is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to other psychoactive compounds suggests it may interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Research continues to explore its efficacy and safety in clinical settings.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in the development of new drug candidates, particularly those targeting central nervous system disorders. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis .

Biochemical Studies

In biochemical research, this compound has been shown to interact with specific enzymes and receptors, influencing metabolic pathways. Studies indicate that it may modulate the activity of monoamine oxidase (MAO) and cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for predicting the pharmacokinetics and potential side effects of drugs derived from this compound.

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological properties of this compound found that it exhibits significant binding affinity for serotonin receptors. This suggests potential applications in treating mood disorders. The study employed in vivo models to assess behavioral changes associated with varying dosages of the compound.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated a novel approach using less hazardous reagents while achieving high optical purity (>99%). This advancement not only improves safety protocols in laboratory settings but also enhances scalability for industrial applications .

Data Table: Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications | Notable Properties |

|---|---|---|---|

| This compound | Ethyl amine derivative | Neuropharmacology, Organic Synthesis | Modulates MAO activity |

| N-benzyl-1-(4-methoxyphenyl)propan-2-amine | Benzyl amine derivative | Organic Synthesis | Unique binding interactions |

| 1-(4-Methoxyphenyl)-N-methylpropan-1-amine | Methyl amine derivative | Drug Development | Potentially lower toxicity profile |

Mechanism of Action

N-ethyl-1-(4-methoxyphenyl)propan-2-amine exerts its effects primarily through interaction with the central nervous system. It is metabolized by the cytochrome P450 enzyme system, particularly CYP2D6, in the liver . This metabolism involves n-alkylation of phenols and subsequent n-dealkylation of substrates such as amphetamine and benzoylecgonine . The compound acts as a stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine, leading to heightened alertness and reduced appetite .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-ethyl-1-(4-methoxyphenyl)propan-2-amine with analogs differing in substituents, stereochemistry, or pharmacological activity:

Key Structural and Functional Insights:

Substituent Effects on Pharmacological Activity: The 4-methoxy group enhances binding to serotonin receptors compared to halogenated analogs (e.g., 4-FMA), which prioritize dopamine receptor interactions due to increased lipophilicity .

Stereochemical Considerations :

- Chiral analogs like (S)-N-(2-(4-methoxyphenyl)propan-2-yl)-1,2-diphenylpropan-1-amine exhibit enantiomer-specific activities, with [α]D²⁰ values ranging from −57.45 to +2.39, highlighting the role of stereochemistry in receptor binding .

Biological Activity

N-ethyl-1-(4-methoxyphenyl)propan-2-amine, a compound belonging to the class of substituted phenethylamines, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H19NO

- Molecular Weight : 193.29 g/mol

- CAS Number : 14367-46-5

The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological activity through various mechanisms.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction may lead to alterations in neurotransmitter release and reuptake.

- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics .

- Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism, which can lead to various physiological responses.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential applications in cancer therapy .

Antifungal Activity

The compound has also been evaluated for antifungal activity against various fungal strains. Preliminary studies suggest it may inhibit fungal growth, although further research is required to establish its efficacy and mechanism of action.

Dosage and Toxicity

The biological effects of this compound are dosage-dependent. Higher doses may lead to adverse effects, including toxicity in animal models. Research indicates that careful dosage management is crucial for maximizing therapeutic benefits while minimizing risks.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What biocatalytic methods are commonly employed for synthesizing N-ethyl-1-(4-methoxyphenyl)propan-2-amine?

The compound is synthesized via ω-transaminase-catalyzed asymmetric amination using prochiral ketones like 4-methoxyphenylacetone. ATA-117, an (R)-selective transaminase, is immobilized on epoxy monolithic silica supports to create an Immobilized Enzyme Reactor (IMER) for continuous flow synthesis. Reaction optimization involves Design of Experiments (DoE), such as the Plackett-Burman model, to identify critical parameters (e.g., pH, temperature, amino donor ratio). Isopropylamine is a preferred amino donor, achieving 60% conversion yield and 84% enantiomeric excess (ee) .

Q. How is enantiomeric excess (ee) determined for this compound in biocatalytic reactions?

Enantiomeric excess is quantified using HPLC with chiral derivatization. Marfey’s reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) reacts with the amine to form diastereomers separable on a C18 column. For this compound, this method resolves R and S enantiomers, with ee values validated against racemic standards. Derivatization conditions (pH, reaction time) are optimized to prevent racemization .

Q. What role does this compound play in pharmaceutical synthesis?

The compound is a chiral intermediate in synthesizing formoterol (a bronchodilator) and dilevalol (an antihypertensive agent). Its structural features, including the 4-methoxyphenyl group, are critical for binding to β-adrenergic receptors in final drug molecules. Regulatory standards (e.g., EP impurities) require rigorous purity and stereochemical control during production .

Advanced Research Questions

Q. How can researchers address low conversion yields in transaminase-catalyzed synthesis of this compound?

Strategies include:

- Amino donor selection : Isopropylamine outperforms alanine, increasing yield by 30% due to favorable equilibrium displacement .

- Enzyme engineering : Site-directed mutagenesis of ATA-117 to enhance substrate affinity or reduce product inhibition.

- Cofactor recycling : Coupling with pyruvate decarboxylase to remove pyruvate, shifting reaction equilibrium toward product formation .

- Reactor design : Continuous-flow IMER systems improve mass transfer and enzyme stability, enabling long-term operation .

Q. What experimental design approaches optimize reaction conditions for scalable synthesis?

A Plackett-Burman DoE model identifies critical variables (e.g., substrate molar ratio, temperature, cofactor concentration). For example, increasing the 4-methoxyphenylacetone:isopropylamine ratio from 1:10 to 1:30 improves conversion yield by 15%. Response surface methodology (RSM) further refines optimal conditions, minimizing experimental runs .

Q. How do structural features of this compound influence its detection as a pharmaceutical impurity?

As an impurity in drugs like tamsulosin, its detection requires high-resolution LC-MS/MS methods. Key challenges include:

- Matrix interference : Solid-phase extraction (SPE) with mixed-mode sorbents isolates the compound from complex formulations.

- Stereochemical resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, with detection limits <0.1% .

Key Challenges and Future Directions

- Data Contradictions : Reported yields (29–60%) vary with amino donors and reactor configurations. Researchers must validate scalability under cGMP conditions .

- Structural Elucidation : X-ray crystallography (using SHELXL) confirms absolute configuration but requires high-purity crystals, which are challenging to obtain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.